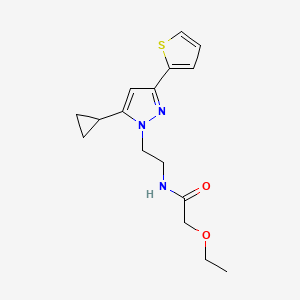

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-ethoxyacetamide

描述

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-ethoxyacetamide is a heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a thiophen-2-yl moiety at position 2. The ethyl linker connects the pyrazole to an ethoxyacetamide group, which may enhance solubility and metabolic stability.

属性

IUPAC Name |

N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2-ethoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S/c1-2-21-11-16(20)17-7-8-19-14(12-5-6-12)10-13(18-19)15-4-3-9-22-15/h3-4,9-10,12H,2,5-8,11H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKUNROENZJOAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCCN1C(=CC(=N1)C2=CC=CS2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-ethoxyacetamide typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.

Substitution Reactions: The pyrazole ring is then functionalized with cyclopropyl and thiophene groups through substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure selectivity and yield.

Amide Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the substituted pyrazole with ethoxyacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

化学反应分析

Types of Reactions

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-ethoxyacetamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazoles.

Substitution: The ethoxyacetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrazoles.

Substitution: Various substituted amides or thioamides.

科学研究应用

Medicinal Chemistry

Anticancer Activity:

Research indicates that compounds similar to N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-ethoxyacetamide exhibit significant anticancer properties. Specifically, the pyrazole moiety has been linked to the inhibition of cancer cell proliferation. For instance, studies have shown that derivatives of pyrazole can induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology.

Anti-inflammatory Properties:

The compound's structure suggests potential anti-inflammatory effects, as pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines. This could be beneficial in treating conditions like rheumatoid arthritis or other inflammatory diseases.

Neuroprotective Effects:

Emerging studies suggest that compounds with similar structural features may offer neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential.

Material Science

Polymer Chemistry:

this compound can be utilized as a monomer in the synthesis of novel polymers. The incorporation of thiophene units can impart electrical conductivity and enhance the mechanical properties of the resulting materials, making them suitable for applications in organic electronics.

Sensor Development:

Due to its unique chemical structure, this compound may serve as a sensing material for detecting specific ions or molecules. Research has shown that thiophene-containing compounds can exhibit changes in conductivity when exposed to certain analytes, which is essential for sensor technology.

Data Table of Applications

| Application Area | Specific Use Cases | Research Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer, anti-inflammatory | Significant inhibition of cancer cell proliferation |

| Neuroprotective effects | Potential treatment avenues for Alzheimer's disease | |

| Material Science | Polymer synthesis | Enhanced mechanical properties and conductivity |

| Sensor technology | Effective detection of specific ions/molecules |

Case Studies

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry investigated a series of pyrazole derivatives, including those similar to this compound. The results demonstrated that these compounds significantly reduced tumor growth in xenograft models, indicating their potential as anticancer agents.

Case Study 2: Sensor Development

In a recent study featured in Sensors and Actuators B: Chemical, researchers developed a sensor based on thiophene derivatives that showed high sensitivity and selectivity for detecting heavy metal ions in water. The incorporation of compounds like this compound enhanced the sensor's performance.

作用机制

The mechanism of action of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-ethoxyacetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the thiophene and cyclopropyl groups can enhance binding affinity through hydrophobic interactions.

相似化合物的比较

The following table summarizes key structural analogs and their biological activities, highlighting differences in substituents and pharmacological outcomes:

Structural and Functional Insights

a) Pyrazole Substitutions

- Cyclopropyl vs. Phenyl/CF₃ : The target compound’s cyclopropyl group (vs. phenyl in or trifluoromethyl in ) offers a compact, electron-rich substituent that may improve target binding without steric hindrance. In contrast, bulkier groups like trifluoromethyl (e.g., compound 191 in ) could enhance electronegativity but reduce solubility.

- Thiophene Modifications : Bromo- and methylthio-substituted thiophenes (e.g., ) exhibit varying antibacterial potencies. The target’s unmodified thiophen-2-yl group may favor interactions with hydrophobic enzyme pockets, while bromo groups could hinder permeability.

b) Linker and Functional Groups

- Ethoxyacetamide vs. Piperazinylquinolone: Unlike quinolone derivatives (), the target lacks a DNA gyrase-targeting quinolone core, suggesting a distinct mechanism, possibly enzyme inhibition via pyrazole-thiophene interactions.

- Ethoxy vs. Trimethylacetamide : The ethoxy group in the target compound likely enhances water solubility compared to trimethylacetamide derivatives (), which are more lipophilic and may accumulate in tissues.

Pharmacological Implications

- Antibacterial Activity: Quinolone-thiophene hybrids () demonstrate MICs in the µg/mL range, with oxyimino linkers outperforming oxo variants. The target’s ethoxyacetamide may mimic these effects by stabilizing hydrogen bonds with bacterial targets.

- Metabolic Stability : The ethoxy group could reduce oxidative metabolism compared to methylthio or bromo substituents, extending half-life .

生物活性

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-ethoxyacetamide is a compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies, including case studies and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₃OS |

| Molecular Weight | 345.42 g/mol |

| CAS Number | 1796989-37-1 |

| Purity | Typically around 95% |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, which include enzymes and receptors involved in cancer progression and inflammatory responses. The compound has been shown to inhibit specific pathways that are crucial for tumor growth and metastasis.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties:

-

Cell Line Studies :

- The compound was evaluated against several cancer cell lines including MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer). It demonstrated significant cytotoxicity with IC₅₀ values ranging from 5 to 15 µM depending on the cell line tested .

- In a specific study, this compound showed selective potency against SiHa cells with an IC₅₀ value of approximately 3.60 ± 0.45 µM .

- Mechanism Insights :

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In Vitro Studies :

Study 1: Anticancer Efficacy

A recent study published in Journal of Medicinal Chemistry reported the synthesis and evaluation of several derivatives of pyrazole compounds, including this compound. The results indicated that this compound significantly inhibited the growth of cancer cells in vitro and showed low toxicity towards normal cells (HEK293T), highlighting its selectivity .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it effectively inhibited bacterial growth, particularly against strains resistant to conventional antibiotics .

常见问题

Basic: What synthetic methodologies are commonly employed for synthesizing N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-ethoxyacetamide?

Answer:

The synthesis typically involves amide coupling and heterocyclic ring formation . For example:

- Step 1: React a pyrazole precursor (e.g., 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole) with chloroacetyl chloride in the presence of triethylamine under reflux conditions (4–6 hours). Reaction progress is monitored via TLC .

- Step 2: Introduce the ethoxyacetamide moiety by nucleophilic substitution or condensation. Ethoxyacetic acid derivatives are activated using coupling agents like DCC or HOBt, followed by reaction with the intermediate amine .

- Purification: Recrystallization from pet-ether or ethanol-DMF mixtures yields the final compound .

Basic: How is structural confirmation achieved for this compound and its intermediates?

Answer:

A multi-technique approach is used:

- 1H NMR/13C NMR: Assign peaks to confirm substituents (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, thiophenyl protons at δ 6.5–7.5 ppm) .

- IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the acetamide group) .

- LC-MS: Verify molecular weight and purity (e.g., [M+H]+ ion matching the theoretical mass) .

- Elemental Analysis: Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced: How can computational tools predict the biological activity of this compound?

Answer:

- PASS Program: Predicts potential biological targets (e.g., kinase inhibition, antimicrobial activity) based on structural descriptors. For pyrazole-ethylacetamide derivatives, PASS has identified analogs with antifungal and anticancer potential .

- Molecular Docking: Dock the compound into target proteins (e.g., Src kinase or bacterial enzymes) using software like AutoDock Vina. Focus on interactions between the thiophene ring (π-π stacking) and acetamide group (hydrogen bonding) with active-site residues .

- ADMET Prediction: Tools like SwissADME assess solubility, permeability, and metabolic stability, guiding lead optimization .

Advanced: How can researchers resolve contradictions in reactivity data during derivatization?

Answer:

Contradictions (e.g., unexpected byproducts or low yields) are addressed via:

- X-ray Crystallography: Resolve ambiguities in regiochemistry or stereochemistry. For example, X-ray analysis confirmed the planar geometry of thiadiazole intermediates in related compounds .

- Reaction Monitoring: Use in-situ techniques like FT-IR or HPLC to track intermediate formation and optimize reaction conditions (e.g., temperature, solvent) .

- NMR Titration: Probe reactive sites (e.g., pyrazole N-ethyl group) by observing chemical shift changes upon addition of reagents .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) in this class of compounds?

Answer:

- Substituent Variation: Systematically modify the cyclopropyl, thiophene, or ethoxy groups. For example:

- Bioisosteric Replacement: Substitute the acetamide group with sulfonamide or urea to compare potency .

- Biological Assays: Test analogs against disease-specific models (e.g., cancer cell lines or bacterial strains). For pyrazole derivatives, IC50 values against Staphylococcus aureus ranged from 2–50 µM depending on substituents .

Advanced: How can crystallographic data improve the design of analogs?

Answer:

- Electron Density Maps: Identify key interactions (e.g., hydrogen bonds between the ethoxy group and protein residues) to prioritize substituents .

- Torsion Angle Analysis: Optimize conformational flexibility of the ethyl linker to enhance binding entropy .

- Polymorphism Screening: Assess crystal packing to ensure stability during formulation .

Advanced: What are common pitfalls in scaling up the synthesis of this compound?

Answer:

- Byproduct Formation: Chloroacetyl chloride may overreact with secondary amines, requiring strict stoichiometric control .

- Purification Challenges: Recrystallization efficiency drops at large scales; switch to column chromatography or fractional distillation .

- Exothermic Reactions: Reflux steps involving chloroacetyl chloride require controlled cooling to prevent decomposition .

Advanced: How can researchers validate target engagement in biological systems?

Answer:

- Cellular Thermal Shift Assay (CETSA): Confirm binding to intracellular targets by measuring protein stability after compound treatment .

- Photoaffinity Labeling: Incorporate a photoreactive group (e.g., diazirine) into the acetamide moiety to crosslink with target proteins .

- Knockout Models: Use CRISPR-Cas9 to delete putative targets and assess loss of compound efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。